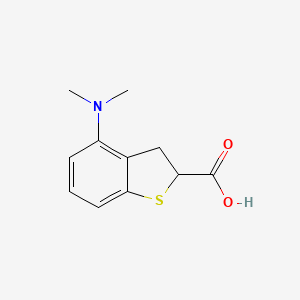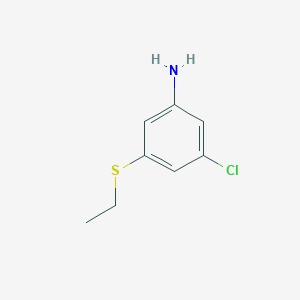
3-Chloro-5-(ethylsulfanyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-(ethylsulfanyl)aniline: is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl or alkyl group. This compound is characterized by the presence of a chlorine atom at the third position and an ethylsulfanyl group at the fifth position on the aniline ring. It is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(ethylsulfanyl)aniline can be achieved through several methods. One common approach involves the chlorination of 3-ethylsulfanylaniline. This process typically requires the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step processes that include nitration, reduction, and chlorination reactions. The starting material, such as 3-ethylsulfanylaniline, is subjected to nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. Finally, selective chlorination is performed to obtain the desired product.
化学反应分析
Types of Reactions: 3-Chloro-5-(ethylsulfanyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding 3-ethylsulfanylaniline.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 3-Ethylsulfanylaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
科学研究应用
Chemistry: 3-Chloro-5-(ethylsulfanyl)aniline is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound can be used to study the effects of aniline derivatives on biological systems. It may also serve as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
作用机制
The mechanism of action of 3-Chloro-5-(ethylsulfanyl)aniline involves its interaction with various molecular targets. The chlorine and ethylsulfanyl groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
相似化合物的比较
3-Chloroaniline: Lacks the ethylsulfanyl group, making it less versatile in certain reactions.
5-Ethylsulfanylaniline: Lacks the chlorine atom, which affects its reactivity and applications.
3,5-Dichloroaniline: Contains two chlorine atoms, which can lead to different reactivity patterns compared to 3-Chloro-5-(ethylsulfanyl)aniline.
Uniqueness: this compound is unique due to the presence of both chlorine and ethylsulfanyl groups on the aniline ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C8H10ClNS |
|---|---|
分子量 |
187.69 g/mol |
IUPAC 名称 |
3-chloro-5-ethylsulfanylaniline |
InChI |
InChI=1S/C8H10ClNS/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2,10H2,1H3 |
InChI 键 |
AUMUEPFABYQCPD-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=CC(=CC(=C1)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


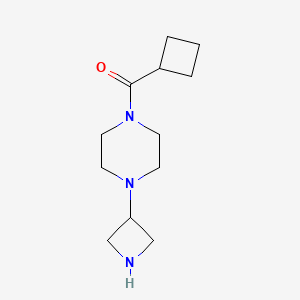
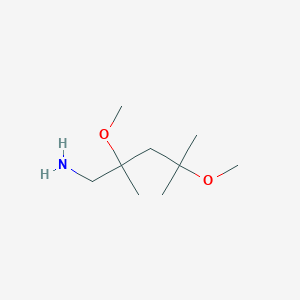
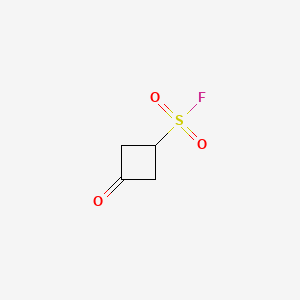
![rac-(1R,2S,5S,6S)-3-azatricyclo[4.2.1.0,2,5]nonane](/img/structure/B15327152.png)
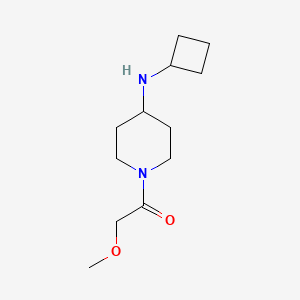

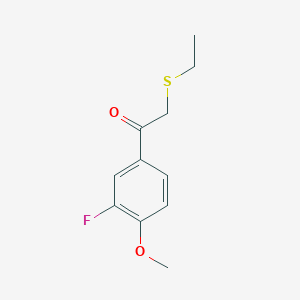
![rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine](/img/structure/B15327167.png)
![2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethylamine](/img/structure/B15327171.png)
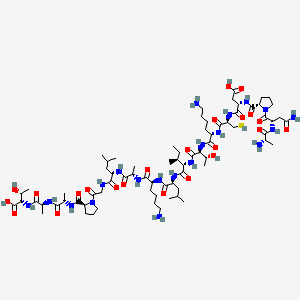
![rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride](/img/structure/B15327187.png)

![3-[2-Bromo-1-(3-chlorophenyl)ethoxy]oxolane](/img/structure/B15327204.png)
